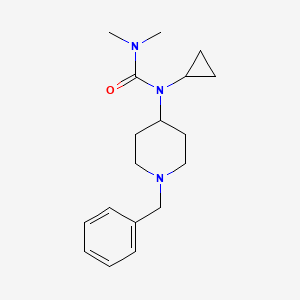

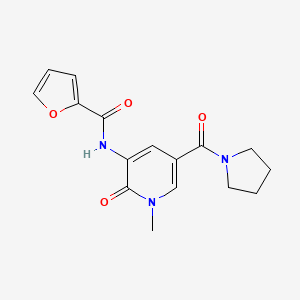

![molecular formula C12H12N2O2S2 B2925372 2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid CAS No. 40277-59-6](/img/structure/B2925372.png)

2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GI-570473 est un nouveau composé de petite molécule qui a attiré l'attention dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles. Il est connu pour ses propriétés antioxydantes et a été étudié pour ses effets sur l'ulcération gastrique induite par le stress .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GI-570473 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés pour garantir les transformations chimiques souhaitées. Les détails spécifiques sur les voies de synthèse et les conditions réactionnelles sont souvent propriétaires et peuvent varier en fonction de la pureté et du rendement souhaités du produit final.

Méthodes de production industrielle

La production industrielle de GI-570473 impliquerait probablement une mise à l'échelle des procédures de synthèse en laboratoire pour accueillir des quantités plus importantes. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation d'équipements de qualité industrielle et la garantie de la conformité aux normes réglementaires en matière de sécurité et de qualité.

Analyse Des Réactions Chimiques

Types de réactions

GI-570473 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les composés organométalliques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxygénés, tandis que la réduction peut produire des composés hydrogénés.

Applications de recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des mécanismes antioxydants et de la réactivité chimique.

Biologie : Il a été étudié pour ses effets sur le stress oxydatif cellulaire et son potentiel à moduler les activités enzymatiques.

Industrie : Ses propriétés antioxydantes en font un candidat pour une utilisation dans des formulations nécessitant une stabilité oxydative.

Mécanisme d'action

Le mécanisme d'action du GI-570473 implique son interaction avec les voies du stress oxydatif. Il module les activités d'enzymes telles que la superoxyde dismutase, la catalase et la xanthine oxydase, réduisant ainsi les dommages oxydatifs dans les tissus . Les cibles moléculaires du composé comprennent les espèces réactives de l'oxygène et autres intermédiaires oxydatifs.

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying antioxidant mechanisms and chemical reactivity.

Biology: It has been investigated for its effects on cellular oxidative stress and its potential to modulate enzyme activities.

Industry: Its antioxidant properties make it a candidate for use in formulations requiring oxidative stability.

Mécanisme D'action

The mechanism of action of GI-570473 involves its interaction with oxidative stress pathways. It modulates the activities of enzymes such as superoxide dismutase, catalase, and xanthine oxidase, thereby reducing oxidative damage in tissues . The compound’s molecular targets include reactive oxygen species and other oxidative intermediates.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de la L-lysine : Ces composés présentent des similitudes structurales avec le GI-570473 et présentent des propriétés antioxydantes.

Dérivés de la L-proline : Ces composés ont également une activité antioxydante et sont utilisés dans des applications thérapeutiques similaires.

Unicité

GI-570473 est unique dans sa combinaison spécifique de caractéristiques structurales qui confèrent à la fois une activité antioxydante élevée et un potentiel thérapeutique pour les troubles gastro-intestinaux. Sa capacité à moduler plusieurs enzymes liées au stress oxydatif le distingue des autres composés similaires.

Propriétés

IUPAC Name |

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c15-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)14-6-13-11/h6H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFWEDHEGYCZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

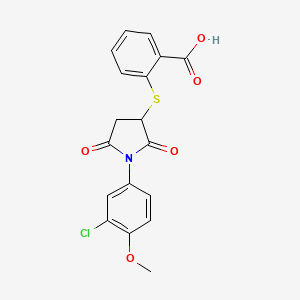

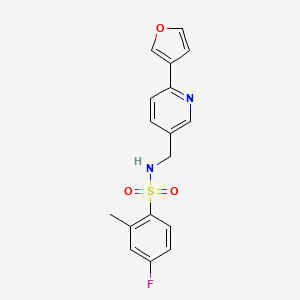

![3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2925298.png)

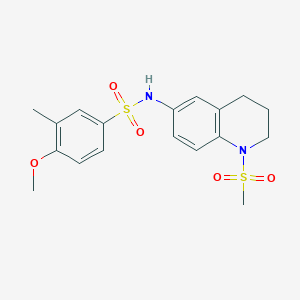

![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)

![ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2925301.png)

![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2925308.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2925310.png)

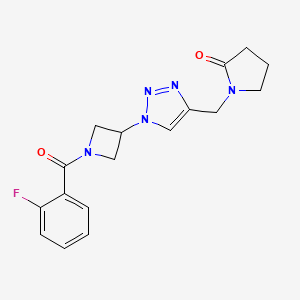

![4-Methyl-6-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2925311.png)